molecular formula C21H26N4O8S B194763 Camostat mesylate CAS No. 59721-29-8

Camostat mesylate

Cat. No. B194763
CAS RN: 59721-29-8
M. Wt: 494.5 g/mol
InChI Key: FSEKIHNIDBATFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camostat Mesylate, also known as Foipan or FOY-305, is a synthetic serine protease inhibitor . It was first approved in Japan in January 2006 . It has been used to treat chronic pancreatitis and drug-induced lung injury . It is also being investigated as a potential treatment for COVID-19 .


Molecular Structure Analysis

The molecular formula of Camostat Mesylate is C20H22N4O5 . The molecular weight is 398.4125 . For a more detailed molecular structure, you may refer to resources like DrugBank .


Physical And Chemical Properties Analysis

The molecular weight of Camostat Mesylate is 494.52 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

  • COVID-19 Treatment : Camostat mesylate, an oral serine protease inhibitor, has been used to treat chronic pancreatitis and reflux esophagitis. It has been reported to inhibit the infection of cells by SARS-CoV-2 by inhibiting type II transmembrane serine protease (Kitagawa et al., 2021). Furthermore, it has been studied for its potential in reducing the severity of COVID-19 sepsis and is currently under investigation for effectiveness in COVID-19 patients (Hofmann-Winkler et al., 2020).

  • Inhibiting Viral Entry : Studies have shown that camostat mesylate can prevent SARS-CoV-2, the virus causing COVID-19, from entering human cells, highlighting its potential as a treatment strategy (Kupferschmidt, 2020).

  • Drug-Drug Interaction Risks : Research indicates a low risk of camostat mesylate and its metabolite GBPA acting as perpetrators of pharmacokinetic drug-drug interactions with co-administered drugs, which is important for its safe application in treating illnesses (Weiss, Bajraktari-Sylejmani, & Haefeli, 2021).

  • Treatment of Recessive Dystrophic Epidermolysis Bullosa : Camostat mesylate demonstrated effectiveness in inhibiting blister formation in recessive dystrophic epidermolysis bullosa, supporting the hypothesis that serine protease is closely related to blistering in this disease (Ikeda et al., 1988).

  • Reducing Meal Size and Prolonging Intervals : It has been found that camostat mesylate releases endogenous cholecystokinin, reducing cumulative food intake by decreasing meal size and prolonging intermeal intervals (Lateef, Washington, & Sayegh, 2011).

  • Reduction of Urinary Albumin Excretion : Camostat mesylate showed a protective effect on diabetic nephropathy by reducing urinary albumin excretion in diabetic rats, suggesting its potential application in treating this condition (Ikeda & Hoshino, 1996).

Future Directions

Camostat Mesylate is being investigated for multiple indications including the treatment of COVID-19 . Although some studies did not show clinical benefit in patients with mild to moderate COVID-19, further clinical studies for high-risk patients are needed .

properties

IUPAC Name

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5.CH4O3S/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22;1-5(2,3)4/h3-10H,11-12H2,1-2H3,(H4,21,22,23);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEKIHNIDBATFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020238
Record name Camostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Camostat mesylate

CAS RN

59721-29-8
Record name Camostat mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59721-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camostat mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMOSTAT MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451M50A1EQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Camostat mesylate
Reactant of Route 2
Reactant of Route 2
Camostat mesylate
Reactant of Route 3
Reactant of Route 3
Camostat mesylate
Reactant of Route 4
Camostat mesylate
Reactant of Route 5
Reactant of Route 5
Camostat mesylate
Reactant of Route 6
Reactant of Route 6
Camostat mesylate

Citations

For This Compound
2,690
Citations
P Breining, AL Frølund, JF Højen… - Basic & clinical …, 2021 - Wiley Online Library
… that camostat mesylate inhibits virus-cell membrane fusion and hence viral replication. In mice, camostat mesylate … Because camostat mesylate is administered as an oral drug, it may be …
Number of citations: 125 onlinelibrary.wiley.com
H Hofmann-Winkler, O Moerer, S Alt-Epping… - Critical care …, 2020 - ncbi.nlm.nih.gov
… The serine protease inhibitor camostat mesylate, which is … However, it is unknown whether camostat mesylate is safe and … camostat mesylate or were treated with hydroxychloroquine. …
Number of citations: 50 www.ncbi.nlm.nih.gov
Y Sakr, H Bensasi, A Taha, M Bauer, K Ismail - Intensive care medicine, 2021 - Springer
… ) in patients treated with camostat mesylate than those who were … therapeutic benefit of camostat mesylate in these patients, our … , a therapeutic benefit of camostat mesylate therapy was …
Number of citations: 22 link.springer.com
M Hoffmann, H Hofmann-Winkler, JC Smith… - …, 2021 - thelancet.com
… entry Camostat mesylate resistant. Moreover, our results show that the Camostat mesylate … we provide structural insights into how Camostat mesylate and GBPA block TMPRSS2. Finally…
Number of citations: 275 www.thelancet.com
E Tobback, S Degroote, S Buysse, L Delesie… - International Journal of …, 2022 - Elsevier
… This study aimed to assess the efficacy and safety of 300 mg camostat mesylate three times daily in a fasted state to treat early phase COVID-19 in an ambulatory setting. …
Number of citations: 14 www.sciencedirect.com
J Kitagawa, H Arai, H Iida, J Mukai… - Clinical and …, 2021 - Wiley Online Library
… dose camostat mesylate as a treatment for coronavirus disease 2019. Camostat mesylate was … Camostat mesylate was safe and tolerated at all dosages. Compared with the fasted state, …
Number of citations: 21 ascpt.onlinelibrary.wiley.com
G Chupp, A Spichler-Moffarah, OS Søgaard… - medRxiv, 2022 - ncbi.nlm.nih.gov
… at onset of intervention in the camostat mesylate group compared to placebo. Intention-to-treat analysis demonstrated that camostat mesylate was not associated with a reduction in 4-…
Number of citations: 22 www.ncbi.nlm.nih.gov
YS Kim, SH Jeon, J Kim, JH Koh, SW Ra… - Antimicrobial Agents …, 2023 - Am Soc Microbiol
… a 50% effective concentration of camostat mesylate was 87 nM (14). … Camostat mesylate is a promising candidate for the … To explore the possibility of clinical benefit of camostat mesylate …
Number of citations: 10 journals.asm.org
M Hoffmann, S Schroeder… - Antimicrobial agents …, 2020 - Am Soc Microbiol
… 15-fold-higher efficiency than camostat mesylate, with a 50% … markedly higher efficiency than camostat mesylate while both … antiviral activity compared to camostat mesylate, we argue …
Number of citations: 472 journals.asm.org
V Keitel, B Jensen, T Feldt, JC Fischer, JG Bode… - Trials, 2021 - Springer
… plasma (CP) or camostat mesylate administered within 72 h of … Camostat mesylate acts as an inhibitor of the host cell serine … use of CP or camostat mesylate reduces the likelihood of …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.